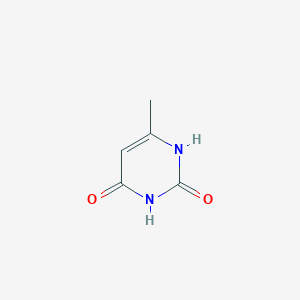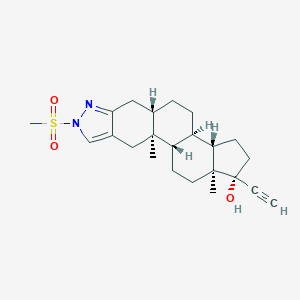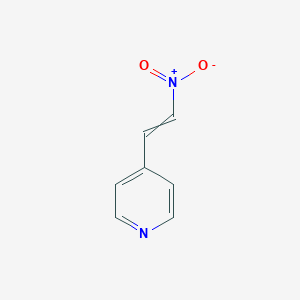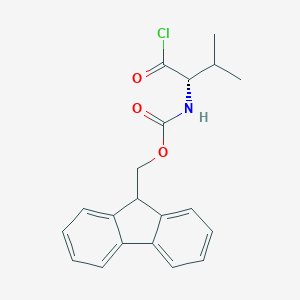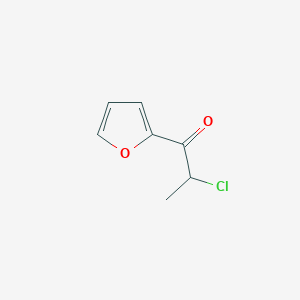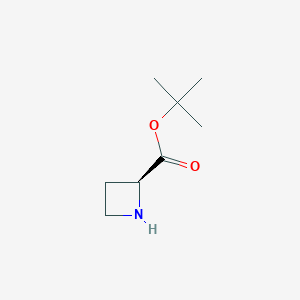
L-Azetidine-2-carboxylic Acid t-Butyl Ester
Overview
Description
L-Azetidine-2-carboxylic Acid t-Butyl Ester is a protected four-membered ring analog of L-Proline. It is a useful intermediate in the synthesis of polypeptides and is primarily used for research purposes . The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol .
Mechanism of Action
Target of Action
L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .
Mode of Action
The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.
Pharmacokinetics
Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .
Biochemical Analysis
Biochemical Properties
L-Azetidine-2-carboxylic Acid t-Butyl Ester has been found to interfere with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . It is an inhibitor of collagen synthesis and exhibits anti-angiogenic properties .
Cellular Effects
The incorporation of this compound into proteins in place of proline can disrupt the normal function of the protein . This can lead to protein misfolding and aggregation, which can have profound effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an analog of proline. When incorporated into proteins in place of proline, it can interfere with protein folding and trigger protein aggregation . This can lead to changes in gene expression and potentially inhibit the synthesis of collagen .
Temporal Effects in Laboratory Settings
It is known that it can be synthesized from γ-butyrolactone through four steps: bromination and esterification, cyclization, hydrogenation, and resolution .
Dosage Effects in Animal Models
It has been shown to result in a wide range of toxic and teratogenic disorders, including a range of malformations, in various animal species including ducks, hamsters, mice, and rabbits .
Metabolic Pathways
This compound is involved in cyclic amino acid metabolism . It is biodegraded as the only carbon and nitrogen source by bacteria, and the hydrolysis on the ring opening of this compound has an effective practical detoxification function .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Azetidine-2-carboxylic Acid t-Butyl Ester can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . Another method involves the reduction of β-lactams .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities.
Chemical Reactions Analysis
Types of Reactions
L-Azetidine-2-carboxylic Acid t-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be employed to modify the ester group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, given the strain-driven reactivity of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
L-Azetidine-2-carboxylic Acid t-Butyl Ester has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylic Acid: A non-protein amino acid and teratogenic agent that inhibits collagen synthesis.
Azetidine-2-carboxylic Acid: Another analog of L-Proline, known for its role in protein misfolding and aggregation.
Uniqueness
L-Azetidine-2-carboxylic Acid t-Butyl Ester is unique due to its t-Butyl ester protection, which enhances its stability and reactivity in synthetic applications. This protection allows for more controlled reactions and the synthesis of complex polypeptides .
Properties
IUPAC Name |
tert-butyl (2S)-azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFEQCEQIAFES-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447143 | |
| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129740-14-3 | |
| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


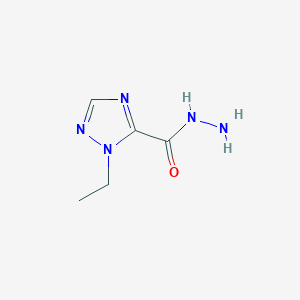


![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
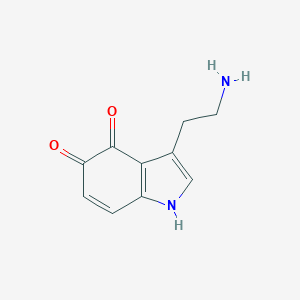


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)

